REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([Cl:12])=[N:4][C:5](Cl)=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10].[H][H]>CO.O.[Pd]>[NH2:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10]
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Name
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3-amino-2,6-dichloro-4-n-propylpyridine
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Quantity
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150 g
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Type
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reactant
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Smiles
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NC=1C(=NC(=CC1CCC)Cl)Cl
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Name
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|
Quantity
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5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
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NC=1C(=NC=CC1CCC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |